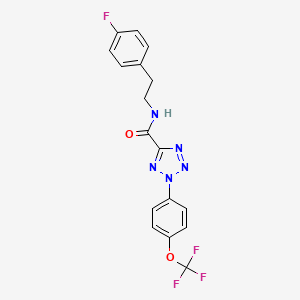

N-(4-fluorophenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Description

N-(4-fluorophenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a fluorinated tetrazole derivative characterized by a carboxamide linker bridging a 4-fluorophenethyl group and a 4-(trifluoromethoxy)phenyl-substituted tetrazole ring.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F4N5O2/c18-12-3-1-11(2-4-12)9-10-22-16(27)15-23-25-26(24-15)13-5-7-14(8-6-13)28-17(19,20)21/h1-8H,9-10H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFSQOYJQDXLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F4N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews relevant studies, synthesizes findings, and presents data tables summarizing the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C17H15F4N5O2

- Molecular Weight : 405.33 g/mol

- Structural Features : The compound contains a tetrazole ring, which is known for its diverse biological activity. The presence of fluorine atoms and a trifluoromethoxy group may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring through cyclization processes. Various methods have been reported in literature, highlighting the importance of optimizing reaction conditions to improve yield and purity.

Antiviral Activity

Recent studies have investigated the antiviral properties of compounds containing tetrazole moieties. For instance, a study demonstrated that certain tetrazole derivatives exhibited moderate antiviral activity against influenza A virus strains. The selectivity index (SI) for these compounds was evaluated, with some exhibiting promising results in terms of low cytotoxicity while maintaining antiviral efficacy .

Anticancer Activity

Research has indicated that this compound may also possess anticancer properties. A study focusing on related tetrazole compounds showed that specific derivatives had significant cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. For example, compounds derived from similar structures demonstrated IC50 values ranging from 6.2 µM to 43.4 µM against different cancer cell lines .

Case Studies

- Influenza A Virus Study : A series of nonannulated tetrazolylpyrimidines were synthesized and tested for their antiviral activity against H1N1 influenza virus. The selectivity index for one derivative was significantly higher than that of the reference drug rimantadine, indicating potential for further development .

- Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that certain derivatives showed IC50 values as low as 6.2 µM against HCT-116 colon carcinoma cells, suggesting effective cytotoxicity and potential therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations:

- Heterocyclic Core : The tetrazole ring in the target compound offers greater metabolic stability compared to thiazole () or triazole () cores, which may undergo oxidative degradation.

- Carboxamide Linker : All compounds utilize carboxamide linkages, but the target’s fluorophenethyl side chain may improve membrane permeability relative to thiazol-2-yl or triazole-thione systems.

Evidence-Based Syntheses:

- : Carboxamide formation via HATU-mediated coupling in dry dichloromethane, achieving variable purity (42–99%).

- : Triazole-thione synthesis through cyclization of hydrazinecarbothioamides in basic media, with tautomerism confirmed by IR and NMR.

Comparison : The target’s synthesis shares carboxamide coupling strategies with but diverges in heterocycle formation. highlights tautomeric stability challenges absent in tetrazoles.

Physicochemical and Spectral Properties

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.